4-(Bromomethyl)-6-chloropyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrClN3 |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
4-(bromomethyl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10) |
InChI Key |
LTYGAVHGNOBYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CBr |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Bromomethyl 6 Chloropyrimidin 2 Amine and Analogous Pyrimidine Derivatives
Strategies for the Introduction of the Bromomethyl Moiety
The installation of a bromomethyl group onto a pyrimidine (B1678525) ring can be accomplished through several synthetic avenues. The most common and direct approach involves the radical bromination of a corresponding methyl-substituted pyrimidine precursor. Alternative methods include multi-step sequences that build the desired functionality.
Direct bromomethylation is arguably the most efficient method for synthesizing 4-(bromomethyl)-6-chloropyrimidin-2-amine, starting from the precursor 2-amino-4-chloro-6-methylpyrimidine (B145687). This transformation is typically achieved via a free radical substitution reaction at the benzylic-like methyl group.
N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of methyl groups attached to aromatic or heteroaromatic rings. organic-chemistry.orgorganic-chemistry.org This reaction, known as the Wohl-Ziegler bromination, operates under free-radical conditions. wikipedia.orgthermofisher.com The primary advantage of using NBS over elemental bromine (Br₂) is that it provides a low, constant concentration of bromine in the reaction mixture. This minimizes competitive electrophilic addition or substitution reactions on the electron-rich pyrimidine ring, which can be problematic when using liquid Br₂ directly. organic-chemistry.orgmasterorganicchemistry.com
The reaction is typically carried out by refluxing the methylpyrimidine substrate with a stoichiometric amount of NBS in a non-polar solvent, most commonly carbon tetrachloride (CCl₄). wikipedia.org However, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents like acetonitrile (B52724) or trifluorotoluene have been explored. organic-chemistry.org
While elemental bromine can be used for brominations, its application in selective side-chain halogenation of activated systems like aminopyrimidines is less common due to its high reactivity, which can lead to a mixture of products, including ring bromination.
The Wohl-Ziegler bromination is not a spontaneous process and requires initiation to generate the necessary bromine radical (Br•) to start the chain reaction. organic-chemistry.orgwikipedia.org This is typically achieved by adding a small quantity of a radical initiator or by using ultraviolet (UV) light. organic-chemistry.orgmasterorganicchemistry.com Common chemical initiators include:
Azobisisobutyronitrile (AIBN): Decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.
Benzoyl Peroxide (BPO): The weak oxygen-oxygen bond cleaves upon heating to form two benzoyloxy radicals.
The mechanism begins with the homolytic cleavage of the initiator. The resulting radical abstracts a hydrogen atom from HBr (present in trace amounts), generating a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group of the pyrimidine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired 4-(bromomethyl) product and a new bromine radical, which continues the chain reaction. organic-chemistry.org
Table 1: Representative Conditions for Wohl-Ziegler Bromination of Methylpyrimidines
| Substrate Precursor | Brominating Agent | Initiator | Solvent | Temperature | Yield (%) |
| 2-Amino-4-chloro-6-methylpyrimidine | N-Bromosuccinimide | AIBN | CCl₄ | Reflux | Good to Excellent |
| 2-Amino-4-chloro-6-methylpyrimidine | N-Bromosuccinimide | Benzoyl Peroxide | CCl₄ | Reflux | Good to Excellent |
| Substituted Methyl-heteroarene | N-Bromosuccinimide | UV light (photo-irradiation) | Acetonitrile | Room Temp. to Reflux | Variable |
This approach is conceptually different, as it involves forming a carbon-carbon bond on a pre-existing pyrimidine ring rather than functionalizing an existing methyl group. This strategy is less common for the synthesis of C-bromomethylated pyrimidines. It would require a pyrimidine ring activated towards nucleophilic attack by a bromomethylating species or a metalated pyrimidine that could react with a reagent like dibromomethane. Literature primarily describes the N-alkylation of pyrimidine nitrogens with various alkylating agents, which is not applicable for forming a C-CH₂Br bond. researchgate.net The direct C-alkylation of the pyrimidine ring at position 4 to introduce a bromomethyl group is synthetically challenging and not a commonly reported route.
An alternative, albeit longer, route to the bromomethyl group involves the synthesis of an intermediate alcohol, 4-(hydroxymethyl)-6-chloropyrimidin-2-amine, followed by its conversion to the target bromide.
This two-step sequence would first involve creating the hydroxymethyl intermediate. While the direct synthesis of this specific hydroxymethylpyrimidine is not widely documented, analogous structures can be prepared through various methods, such as the reduction of a corresponding carboxylic acid or ester, or via formylation followed by reduction.
Once the 4-(hydroxymethyl)pyrimidine (B30098) is obtained, the conversion of the primary alcohol to an alkyl bromide is a standard and high-yielding transformation in organic synthesis. Several common reagents can effect this conversion:
Phosphorus Tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.
Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.com The driving force is the formation of the very stable triphenylphosphine oxide byproduct. wikipedia.org
Thionyl Bromide (SOBr₂) or Hydrobromic Acid (HBr): These reagents can also be used, although they are often more acidic and may not be suitable for substrates with acid-sensitive functional groups.
The Appel reaction is particularly advantageous as it proceeds under neutral conditions and is compatible with a wide range of functional groups.
Table 2: Common Reagents for Conversion of Alcohols to Alkyl Bromides
| Reaction Name | Reagent(s) | Byproducts | Key Features |
| N/A | PBr₃ | H₃PO₃ | Effective for 1° and 2° alcohols. |
| Appel Reaction | CBr₄, PPh₃ | CHBr₃, Ph₃P=O | Mild conditions, proceeds with inversion of stereochemistry. |
| N/A | HBr (conc. aq.) | H₂O | Strong acid conditions, risk of carbocation rearrangement. |
Direct Bromomethylation of Pyrimidine Precursors
Approaches for the Regioselective Installation of Chloro and Amino Substituents
The synthesis of the key precursor, 2-amino-4-chloro-6-methylpyrimidine, requires the controlled and regioselective placement of the amino, chloro, and methyl groups onto the pyrimidine ring. A common and efficient strategy begins with a commercially available or easily synthesized pyrimidine that already contains the desired amino and methyl groups at positions 2 and 6, respectively.
A highly effective starting material for this purpose is 2-amino-4-hydroxy-6-methylpyrimidine , also known as 6-methylisocytosine. In this molecule, the substituents are correctly positioned, with a hydroxyl group at the C4 position, which can be readily converted to a chloro group.
The conversion of the 4-hydroxy group to the 4-chloro group is a standard and high-yield transformation. It is typically achieved by treating the hydroxypyrimidine with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) , often with heating. The reaction involves the conversion of the pyrimidinol, which exists in tautomeric equilibrium with its pyrimidone form, into a phosphate (B84403) ester intermediate. This intermediate is then displaced by a chloride ion to yield the final 2-amino-4-chloro-6-methylpyrimidine product. This method is highly regioselective, as the chlorination specifically targets the hydroxyl group, leaving the amino group at C2 untouched.
This synthetic route provides a reliable and scalable method for producing the necessary precursor for the subsequent bromomethylation step.
Halogenation Strategies (e.g., Chlorination of Pyrimidinones (B12756618)/Hydroxypyrimidines)
Halogenation is a fundamental transformation in the synthesis of pyrimidine derivatives, providing a versatile handle for subsequent functionalization. The conversion of pyrimidinones or hydroxypyrimidines to their corresponding chlorinated analogs is a widely employed strategy. researchgate.net
Phosphorus oxychloride (POCl₃) is a classic and effective reagent for the chlorination of hydroxypyrimidines. researchgate.netnih.gov Traditional methods often involve refluxing the substrate in an excess of POCl₃, which can present environmental and safety challenges on a larger scale. nih.gov To address these concerns, more sustainable methods have been developed. One such method involves the use of an equimolar amount of POCl₃ in a solvent-free reaction heated in a sealed reactor. researchgate.netnih.gov This approach has proven to be efficient for a variety of hydroxylated nitrogen-containing heterocycles, offering high yields and simplifying the work-up procedure. nih.gov
Phosgene (B1210022) (COCl₂) and its equivalents also serve as effective chlorinating agents for the synthesis of dichloropyrimidines from dihydroxypyrimidines. google.comjustia.com The reaction can be catalyzed by quaternary ammonium (B1175870) or phosphonium (B103445) salts. justia.com Another approach involves the reaction of imidoyl chlorides with phosgene to produce chlorinated pyrimidines. google.com
For bromination, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been successfully used to introduce bromine at the C-5 position of pyrimidine nucleosides. researchgate.net N-halosuccinimides in ionic liquids also provide a green and efficient method for the C-5 halogenation of pyrimidine-based nucleosides. researchgate.net
| Reagent | Substrate | Product | Key Features |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Hydroxypyrimidines | Chloropyrimidines | Widely used, can be performed solvent-free with equimolar amounts. researchgate.netnih.gov |
| Phosgene (COCl₂) | Dihydroxypyrimidines | Dichloropyrimidines | Can be catalyzed by quaternary salts. google.comjustia.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Pyrimidine nucleosides | 5-Bromopyrimidine nucleosides | Effective for bromination at the C-5 position. researchgate.net |
| N-Halosuccinimides | Pyrimidine nucleosides | 5-Halopyrimidine nucleosides | Green chemistry approach in ionic liquids. researchgate.net |
Amination Reactions in Pyrimidine Synthesis
The introduction of an amino group is a critical step in the synthesis of many bioactive pyrimidine derivatives, including this compound.
The direct nucleophilic aromatic substitution (SNAr) of a halogen on the pyrimidine ring with an amine is a common and efficient method for installing an amino group. rsc.org For instance, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines in the presence of a base like triethylamine, often under solvent-free conditions, to yield 2-amino-4-chloro-6-substituted pyrimidines. mdpi.comnih.gov The reactivity of the halogen is influenced by its position on the pyrimidine ring and the electronic nature of other substituents.
Microwave-assisted synthesis has been shown to accelerate these amination reactions, providing a rapid and efficient route to 2-amino-4-substituted pyrimidine derivatives. nih.gov Furthermore, acid-promoted amination of chloropyrimidines, for example with anilines, has been effectively carried out in water, offering a more environmentally friendly alternative to organic solvents. acs.org
While direct amination of halopyrimidines is prevalent, other functional groups can also be converted to an amino group. For example, a nitro group can be reduced to an amino group, although this is less common in the direct synthesis of aminopyrimidines compared to the SNAr approach. More complex transformations can also be envisaged, such as the conversion of a carbonyl group to an oxime, followed by reduction to an amine. However, for the synthesis of simple aminopyrimidines, direct amination of a suitable precursor is generally the most straightforward approach. The synthesis of o-aminopyrimidine aldehydes and ketones often involves multi-step sequences starting from readily available pyrimidine derivatives. researchgate.net
Convergent and Linear Synthesis Pathways for Polysubstituted Pyrimidines
The construction of polysubstituted pyrimidines can be achieved through either linear or convergent synthetic strategies. Linear synthesis involves the sequential modification of a pre-existing pyrimidine core, while convergent synthesis assembles the pyrimidine ring from smaller fragments in a way that introduces the desired substituents simultaneously or in a few late-stage steps.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgorganic-chemistry.org This approach is highly atom-economical and can rapidly generate libraries of diverse compounds. acs.org
Several MCRs have been developed for the synthesis of the pyrimidine scaffold. organic-chemistry.orgmdpi.com For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgorganic-chemistry.org This reaction proceeds through a series of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org Another example is a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be further functionalized to access a variety of pyrimidine derivatives. While not directly producing the target compound, it exemplifies the power of MCRs in building the core pyrimidine structure.
| Reaction Type | Components | Catalyst/Promoter | Product Type |
|---|---|---|---|
| Iridium-catalyzed condensation/dehydrogenation | Amidines, Alcohols | PN₅P-Ir-pincer complexes | Polysubstituted pyrimidines. acs.orgorganic-chemistry.org |
| ZnCl₂-catalyzed coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines. organic-chemistry.org |
| Oxidative [3 + 2 + 1] annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Substituted pyrimidines. organic-chemistry.org |
In a linear synthetic approach, a pre-existing pyrimidine ring is sequentially functionalized to introduce the desired substituents. This method offers a high degree of control over the regiochemistry of the final product. For the synthesis of a molecule like this compound, a plausible linear sequence could involve:
Formation of the 2-aminopyrimidine (B69317) core: This could be achieved through the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine. rsc.org
Chlorination: The resulting 2-amino-4-hydroxypyrimidine could then be chlorinated at the 4- and 6-positions using a reagent like POCl₃.
Selective Functionalization: Subsequent reactions would then be required to introduce the bromomethyl group at the 4-position while retaining the chloro group at the 6-position and the amino group at the 2-position. This would likely involve the conversion of a suitable precursor at the 4-position, such as a methyl or hydroxymethyl group, to the desired bromomethyl functionality.
The development of site-selective C-H functionalization methods offers an attractive alternative to traditional linear synthesis, as it can obviate the need for pre-functionalized substrates. researchgate.net For example, a C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. researchgate.net While this specific example targets the C2 position, the underlying principles could potentially be adapted for the functionalization of other positions on the pyrimidine ring.
Green Chemistry Principles and Sustainable Approaches in Pyrimidine Synthesis
The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents and the development of catalytic systems that are efficient and easily separable.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant research effort to replace them with greener alternatives, with water being a particularly attractive option due to its non-toxicity, non-flammability, and abundance.
The synthesis of pyrimidine derivatives in aqueous media has been shown to be a viable and advantageous approach. For instance, multicomponent reactions (MCRs) for the synthesis of pyrido[2,3-d]pyrimidines have been successfully carried out in aqueous solutions. nih.gov These reactions benefit from the unique properties of water, such as its high polarity and ability to promote certain reaction types through hydrophobic effects.
Table 1: Comparison of Solvents in the Synthesis of Analogous 2-Aminopyrimidine Derivatives
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | Triethylamine | Reflux | Several hours | Moderate to Good | researchgate.net |
| Water | None/Phase Transfer | 80-100 | 2-4 hours | Good to Excellent | nih.gov |
| Solvent-Free | Triethylamine | 80-90 | 15-30 min | Excellent | researchgate.net |
This table is illustrative and compiled from general findings on pyrimidine synthesis. Specific conditions would need to be optimized for the synthesis of this compound.
The primary challenge in using aqueous media for the synthesis of this compound would be the hydrolytic instability of the bromomethyl group. Careful control of pH and temperature would be necessary to minimize the formation of the corresponding hydroxymethyl derivative as a byproduct.
Catalysts are essential for many chemical transformations, but they can also contribute to waste and environmental concerns, particularly when they are based on heavy metals or require harsh conditions for removal. Therefore, the development of catalyst-free or low-catalyst synthetic methods is a key goal of green chemistry.
Solvent-free reactions, often conducted by heating a mixture of the reactants, represent an ideal scenario from a green chemistry perspective as they eliminate the need for a solvent altogether. A notable example is the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines, which has been achieved in excellent yields by simply heating 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine. researchgate.net This approach is not only environmentally friendly but also highly efficient, often leading to shorter reaction times and simpler work-up procedures.
Table 2: Catalyst-Free Synthesis of 2-Amino-4-(N-substituted)-6-chloropyrimidine Derivatives
| Amine Substituent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| n-Butylamino | Solvent-free, 90 °C | 20 min | 95 | researchgate.net |
| Anilino | Solvent-free, 90 °C | 30 min | 92 | researchgate.net |
| Morpholino | Solvent-free, 80 °C | 15 min | 96 | researchgate.net |
This data is based on the reaction of 2-amino-4,6-dichloropyrimidine with various amines.
Adapting such a catalyst-free approach to the synthesis of this compound would likely involve the reaction of a suitable precursor, such as a 4-methyl or 4-hydroxymethyl derivative, with a brominating agent under solvent-free or minimal solvent conditions. However, the reactivity of the bromomethyl group would necessitate careful optimization of the reaction conditions to prevent side reactions.
Multicomponent reactions (MCRs) are another powerful tool in green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, solvent usage, and waste generation. While specific MCRs for the direct synthesis of this compound are not documented, the development of such a process would be a significant advancement in the sustainable production of this and related compounds.
Chemical Reactivity and Mechanistic Studies of 4 Bromomethyl 6 Chloropyrimidin 2 Amine
Electrophilic Reactivity of the Bromomethyl Group
The bromomethyl group at the 4-position of the pyrimidine (B1678525) ring is analogous to a benzylic bromide, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. The adjacent pyrimidine ring, being an electron-withdrawing heterocycle, stabilizes the transition state of nucleophilic substitution reactions, further enhancing the reactivity of the bromomethyl moiety.
Nucleophilic Substitution Reactions (SN2) at the Bromomethyl Carbon
The primary mode of reaction for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The accessibility of the primary carbon atom of the bromomethyl group facilitates this backside attack by nucleophiles.
A variety of nitrogen-based nucleophiles readily displace the bromide of 4-(bromomethyl)-6-chloropyrimidin-2-amine to form new carbon-nitrogen bonds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The general reactivity of amines in SN2 reactions is well-established, with primary amines being particularly effective nucleophiles for this transformation.
For instance, the reaction with various primary and secondary amines proceeds smoothly to yield the corresponding aminomethyl derivatives. The general scheme for this reaction is as follows:
Scheme 1: General reaction of this compound with nitrogen nucleophiles.
| Nucleophile (R¹R²NH) | Product |
| Primary Amine (RNH₂) | 4-((Alkylamino)methyl)-6-chloropyrimidin-2-amine |
| Secondary Amine (R₂NH) | 4-((Dialkylamino)methyl)-6-chloropyrimidin-2-amine |
| Hydrazine (B178648) (H₂NNH₂) | 4-(Hydrazinylmethyl)-6-chloropyrimidin-2-amine |
This table is interactive. Click on the headers to sort.
Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol.
Scheme 2: General reaction of this compound with oxygen nucleophiles.
| Nucleophile (RO⁻) | Product |
| Alkoxide (R-O⁻) | 4-(Alkoxymethyl)-6-chloropyrimidin-2-amine |
| Phenoxide (Ar-O⁻) | 4-(Phenoxymethyl)-6-chloropyrimidin-2-amine |
This table is interactive. Click on the headers to sort.
Thiols and their conjugate bases, thiolates, are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur. They react efficiently with this compound to afford thioethers. These reactions often proceed under mild conditions, reflecting the high nucleophilicity of sulfur compounds.
Scheme 3: General reaction of this compound with sulfur nucleophiles.
| Nucleophile (RS⁻) | Product |
| Thiolate (R-S⁻) | 4-((Alkylthio)methyl)-6-chloropyrimidin-2-amine |
| Thiophenoxide (Ar-S⁻) | 4-((Arylthio)methyl)-6-chloropyrimidin-2-amine |
This table is interactive. Click on the headers to sort.
Carbon-based nucleophiles, most notably the cyanide ion (CN⁻), can also participate in SN2 reactions with this compound to form a new carbon-carbon bond. The reaction with sodium or potassium cyanide introduces a nitrile functional group, which is a versatile precursor for the synthesis of carboxylic acids, amines, and other functional groups.
Scheme 4: Reaction of this compound with cyanide.
| Nucleophile | Product |
| Cyanide (CN⁻) | 2-(2-Amino-6-chloropyrimidin-4-yl)acetonitrile |
This table is interactive. Click on the headers to sort.
Participation in Condensation Reactions
While the primary reactivity of the bromomethyl group is through SN2 substitution, the parent molecule, by virtue of its 2-amino group, can participate in condensation reactions. For instance, aminopyrimidines are known to react with various carbonyl compounds to form Schiff bases or can be involved in multicomponent reactions to construct more complex heterocyclic systems.
It is important to note that for condensation reactions involving the 2-amino group, the highly reactive bromomethyl group may need to be protected or the reaction conditions carefully controlled to avoid undesired side reactions. However, under specific conditions, the 2-amino group can be selectively reacted. For example, condensation with an appropriate dicarbonyl compound could lead to the formation of a fused heterocyclic system.
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C-2, C-4, and C-6, which are activated towards nucleophilic attack. wikipedia.org The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution process.
In polysubstituted pyrimidines, the regioselectivity of SNAr reactions is a critical consideration. For pyrimidines bearing halogen substituents at multiple positions, a general order of reactivity has been established. Nucleophilic attack occurs preferentially at the C-4 and C-6 positions over the C-2 position, with the C-5 position being significantly less reactive. arkat-usa.org This preference is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 or C-6 positions. stackexchange.com Consequently, in this compound, the chlorine atom at the C-6 position is a primary site for nucleophilic displacement. In cases like 2,4-dichloropyrimidines, substitution conventionally occurs at the more reactive C-4 position. nih.gov
The displacement of the C-6 chloro group by amine nucleophiles is a widely used method for the synthesis of substituted aminopyrimidines. These reactions can often be performed under transition-metal-free conditions, leveraging the inherent reactivity of the chloropyrimidine core. nih.gov For instance, 2-amino-4,6-dichloropyrimidine (B145751) reacts with various amines in the presence of triethylamine under solvent-free conditions to afford mono-aminated products with high regioselectivity at the C-4/C-6 position. nih.gov
The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with amines in ethanol can lead to a competition between soft (amine) and hard (alkoxide from the solvent) nucleophiles, resulting in a mixture of amination and solvolysis products. mdpi.com Less reactive chloropyrimidines may require acid catalysis to facilitate the amination process. arkat-usa.orgpreprints.org The reactivity of 2-chloropyrimidine towards amine nucleophiles is significantly higher than that of chloropyrazine or 2-chloropyridine, reinforcing that metal catalysis is often not required for these highly activated heteroaryl halides. nih.gov
Table 1: Examples of Amination Reactions on 6-Chloropyrimidines
| Pyrimidine Substrate | Amine Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | Aniline | Triethylamine, 80-90 °C, solvent-free | 6-Chloro-N4-phenylpyrimidine-2,4-diamine | High | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | N-Ethyl-N-phenylamine | Triethylamine, EtOH, reflux | (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | 20% | mdpi.com |
| 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DIPEA, 4Å MS, DCM/MeOH | 2,6-Dichloro-N-(1H-pyrrol-3-yl)pyrimidin-4-amine | Major Product | arkat-usa.org |
| 2-Chloropyrimidine | Morpholine | KF, H2O, 100 °C | 4-(Pyrimidin-2-yl)morpholine | 80% | nih.gov |
The efficiency and regioselectivity of SNAr reactions on the pyrimidine ring are highly sensitive to the electronic and steric properties of both the pyrimidine substrate and the incoming nucleophile. wuxiapptec.com The presence of electron-withdrawing groups (EWGs) on the pyrimidine ring enhances its reactivity towards nucleophiles by further lowering the electron density of the ring and stabilizing the anionic Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease reactivity. nih.gov
Quantum mechanical analyses, such as Lowest Unoccupied Molecular Orbital (LUMO) calculations, can predict regioselectivity. For many 2,4-dichloropyrimidines, the LUMO is primarily distributed at the C-4 position, accounting for the observed C-4 selectivity. wuxiapptec.com However, substituents can alter this distribution. An electron-donating group at C-6, for instance, can change the preferred site of attack to C-2. wuxiapptec.com Similarly, a bulky substituent at the C-5 position can sterically hinder attack at the adjacent C-4 and C-6 positions, potentially altering the regiochemical outcome. wuxiapptec.com The nature of the nucleophile also plays a role; sterically hindered amines, such as N-methylaniline, react significantly slower than less hindered amines like aniline due to increased steric hindrance during the formation of the intermediate. rsc.org
To overcome the deactivating effect of an amino group introduced in an initial SNAr reaction, temporary activating groups can be employed. The N-nitroso group serves as an effective activating moiety for nucleophilic substitution on chloropyrimidines. thieme-connect.com The introduction of a primary amino group onto a dichloropyrimidine deactivates the ring, making the second substitution require harsh conditions. By converting the exocyclic amino group to an N-nitroso derivative, the pyrimidine ring is reactivated towards a second nucleophilic attack. thieme-connect.com
This strategy allows for the synthesis of pyrimidine-4,6-diamines and -2,4-diamines under much milder conditions. The N-nitroso group acts as a potent electron-withdrawing group, facilitating the second SNAr reaction. Following the substitution, the nitroso group can be readily removed in a one-pot substitution-denitrosation process, typically by heating in dilute acid, to yield the secondary amine. thieme-connect.com This approach provides a facile and efficient alternative to traditional methods that require forcing conditions. Other strong electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), also serve to activate adjacent chloro groups toward displacement. arkat-usa.org
The 2-aminopyrimidine (B69317) moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. iaea.orgnih.gov While the C-2 position is generally less reactive towards SNAr compared to C-4 and C-6, the 2-amino group itself can undergo a variety of chemical transformations. It can act as a nucleophile, participating in reactions such as condensations, cyclizations, and couplings.
For example, 2-aminopyrimidine can react with nitrobenzaldehyde derivatives to form stable hemiaminals, which are intermediates in imine formation. mdpi.com The stability of these hemiaminals is attributed to the electronic effects of both the pyrimidine ring and the substituents on the aldehyde. Furthermore, the 2-amino group can be a key participant in constructing fused heterocyclic systems. In a copper-catalyzed reaction, 2-aminopyrimidines couple with trans-chalcones in the presence of iodine to afford aroylimidazo[1,2-a]pyrimidines, demonstrating the utility of the amino group in annulation reactions. nih.gov
Reactivity and Regioselectivity at the C-6 Chloro Position
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the chemical space accessible from halogenated pyrimidines. The chloro group at the C-6 position of the target molecule is a suitable handle for such transformations, including Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is effective for the arylation of chloropyrimidines. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine undergoes Suzuki coupling with various aryl/heteroaryl boronic acids using a Pd(0) catalyst like Pd(PPh₃)₄ to yield C-C coupled products. mdpi.com Microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines have also been developed, offering high efficiency, regioselectivity for the C-4 position, and very low catalyst loadings. mdpi.com
The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.org Catalyst choice can be crucial for controlling regioselectivity in di- or tri-halogenated systems. For example, in 9-substituted-6-chloro-2,8-diiodopurines, the use of Pd(PPh₃)₄ favors Sonogashira coupling at the C2-I bond, while other palladium catalysts with bidentate ligands switch the selectivity to the C8 position. rsc.org These methods highlight the potential to selectively functionalize the C-6 chloro position of this compound to introduce diverse carbon-based substituents.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 (5 mol%), K3PO4, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | mdpi.com |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5 mol%), Na2CO3, 1,4-Dioxane/H2O, MW | 2-Chloro-4-phenylpyrimidine | mdpi.com |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne/Conjugated enyne | wikipedia.orglibretexts.org |
| Sonogashira | 9-Substituted-6-chloro-2,8-diiodopurine | Terminal Alkyne | Pd(PPh3)4 / CuI | C2-alkynylated purine | rsc.org |
Detailed Mechanistic Investigations of Key Transformations
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
The reaction of halogenated pyrimidines with nucleophiles is a cornerstone of pyrimidine chemistry. researchgate.net The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-donating amino group at the C2 position, which can stabilize the intermediate. The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org
In the case of this compound, the chlorine at C6 is the primary site for SNAr. The stability of the Meisenheimer complex is a key factor in the reaction rate. Computational studies on similar systems have shown that the complex can play a pivotal role in the reaction mechanism, sometimes existing as a true intermediate in a stepwise pathway or as a transition state in a concerted (cSNAr) process. chemrxiv.org The leaving group ability is also critical; while chlorine is a good leaving group, studies on related systems show that other groups, like sulfonyls, can be even more reactive. byu.edu
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle. mdpi.comwikipedia.org
Oxidative Addition : A low-valent palladium(0) complex reacts with the chloropyrimidine, inserting into the C-Cl bond to form a square planar palladium(II) intermediate. This is often the rate-determining step, particularly for robust C-Cl bonds. mdpi.com
Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The role of the base is to form a more nucleophilic "ate" complex from the boronic acid.
Reductive Elimination : The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.org
The electron-deficient pyrimidine ring facilitates the initial oxidative addition step, making it a reactive substrate for these transformations. mdpi.com
Reaction conditions have a profound impact on the efficiency and selectivity of cross-coupling reactions.
Solvent : The choice of solvent is critical. For Suzuki couplings with Pd(PPh3)4, less polar solvents like 1,4-dioxane or alcoholic mixtures often provide higher yields than polar aprotic solvents like DMF. nih.govmdpi.com This is because polar solvents can sometimes stabilize different catalytic species, potentially altering the reaction pathway or selectivity. nih.gov The solvent's boiling point also dictates the maximum achievable temperature under conventional heating, which can be crucial for activating less reactive chlorides. mdpi.com
Catalysis : The ligand bound to the palladium center significantly influences catalytic activity. Sterically hindered ligands can promote reactions at otherwise less reactive sites. nih.gov The choice of catalyst precursor (e.g., Pd(OAc)2 vs. Pd(PPh3)4) and its loading are key optimization parameters. Microwave-assisted reactions have demonstrated that catalyst loading can be significantly reduced while maintaining high yields. mdpi.comresearchgate.net
Temperature : Higher temperatures generally increase reaction rates and are often necessary for the activation of C-Cl bonds. mdpi.com However, elevated temperatures can also lead to side reactions, such as the homocoupling of boronic acids. nih.gov Microwave irradiation provides rapid and efficient heating, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating. mdpi.comresearchgate.net
Derivatization and Complex Molecule Synthesis Using 4 Bromomethyl 6 Chloropyrimidin 2 Amine
Synthesis of Substituted 2-Aminopyrimidine (B69317) Derivatives
The trifunctional nature of 4-(bromomethyl)-6-chloropyrimidin-2-amine provides multiple avenues for derivatization. The bromomethyl group is highly susceptible to nucleophilic substitution via an SN2 mechanism, while the chloro group at the C6 position can be displaced through a nucleophilic aromatic substitution (SNAr) pathway. This differential reactivity allows for the selective introduction of a wide range of functional groups.
The synthesis of substituted 2-aminopyrimidine derivatives can be achieved by reacting this compound with various nucleophiles. For instance, amines, thiols, and alcohols can readily displace the bromide of the bromomethyl group to form the corresponding aminomethyl, thiomethyl, or alkoxymethyl derivatives, respectively. These reactions are typically carried out under mild conditions, often in the presence of a weak base to neutralize the HBr byproduct. Subsequently, the less reactive C6-chloro group can be substituted by a different nucleophile, often requiring more forcing conditions such as elevated temperatures or the use of a catalyst. This sequential approach enables the creation of diverse C4 and C6 disubstituted 2-aminopyrimidines.
Research has demonstrated that related 2-amino-4,6-dichloropyrimidine (B145751) can be selectively functionalized. For example, in solvent-free conditions, various amines can displace one of the chloro groups in the presence of triethylamine. Similarly, the distinct reactivity of the C-Cl and C-Br bonds in this compound allows for a controlled, stepwise introduction of substituents.
Table 1: Examples of Nucleophilic Substitution Reactions
NNNNConstruction of Fused Heterocyclic Systems from Pyrimidine (B1678525) Scaffolds
The presence of two distinct electrophilic centers on the this compound scaffold makes it an ideal substrate for constructing fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve a bifunctional nucleophile that reacts sequentially with both the bromomethyl group and the C6-chloro position to form a new ring fused to the pyrimidine core.
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core, a privileged scaffold in medicinal chemistry, can be achieved from this compound. A common strategy involves reaction with a three-carbon building block that can cyclize to form the pyridine (B92270) ring. For example, reaction with a β-enaminone or a malononitrile (B47326) derivative can lead to the formation of the fused pyridine ring. The initial step is typically the alkylation of the active methylene (B1212753) compound by the bromomethyl group, followed by an intramolecular cyclization where the nucleophilic portion of the reagent attacks the C6 position, displacing the chloride and forming the pyridone ring. Various synthetic methods for pyrido[2,3-d]pyrimidines have been developed, often involving condensation and annulation reactions.
The pyrazolo[3,4-d]pyrimidine scaffold is another important heterocyclic system with a wide range of biological activities. The synthesis of this system from this compound can be envisioned through a multi-step sequence. A common route to pyrazolo[3,4-d]pyrimidines involves the use of a hydrazine (B178648) derivative which reacts with a suitably functionalized pyrimidine to form the fused pyrazole (B372694) ring. For instance, the bromomethyl group could be transformed into a carbonyl or related functional group, which can then undergo condensation with hydrazine to initiate the formation of the pyrazole ring.
Pyrano[2,3-d]pyrimidines are another class of fused heterocycles that can be accessed from this versatile starting material. The synthesis can be accomplished by reacting this compound with a nucleophile containing both a hydroxyl group and an activated methylene group, such as ethyl acetoacetate (B1235776) or malononitrile derivatives. The reaction would proceed via initial O-alkylation or C-alkylation at the bromomethyl position, followed by an intramolecular cyclization involving the displacement of the C6-chloro group to form the fused pyran ring. Multicomponent reactions are also a popular and efficient method for constructing this scaffold.
Regioselective Functionalization for Targeted Molecular Architectures
A key advantage of using this compound is the ability to control the regioselectivity of nucleophilic attack. The two electrophilic sites—the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbon at the C6 position—exhibit different reactivity profiles. The bromomethyl group is prone to SN2 reactions, which are favored by soft, highly polarizable nucleophiles and are sensitive to steric hindrance. In contrast, the C6-chloro group undergoes SNAr, a reaction favored by strong, less sterically hindered nucleophiles and often requiring higher temperatures.
This difference in reactivity allows for the selective functionalization of one site over the other by carefully choosing the nucleophile and reaction conditions. For example, soft nucleophiles like thiols or iodide ions will preferentially react at the bromomethyl position under mild conditions. Harder nucleophiles, such as primary or secondary amines, can be directed to either site depending on the conditions. Under milder conditions, they may favor the more reactive bromomethyl group, whereas at elevated temperatures, the SNAr reaction at the C6 position becomes more competitive. This regioselective control is crucial for designing and executing synthetic routes toward specific, complex molecular targets. Theoretical studies on related dichloropyrimidine systems have shown that electronic factors, such as the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the more electrophilic site, which is often the C4 (or C6) position for SNAr.
Table 2: Regioselectivity with Different Nucleophiles
NNNNApplication in Scaffold Hopping and Library Synthesis
Scaffold hopping is a powerful strategy in drug discovery that involves modifying the core molecular structure (scaffold) of a known active compound to identify new chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. The trifunctional nature of this compound makes it an exceptionally useful building block for this purpose, as well as for the construction of chemical libraries for high-throughput screening.
Starting from this single compound, a vast library of diverse molecules can be generated through combinatorial chemistry. By employing a range of different nucleophiles in a sequential manner at the C4-bromomethyl and C6-chloro positions, and potentially further derivatizing the C2-amino group, chemists can rapidly access a large chemical space. For example, a library can be created by reacting the starting material with a set of 100 different thiols at the bromomethyl position, and then each of these 100 intermediates can be reacted with a set of 100 different amines at the C6 position, theoretically generating 10,000 unique compounds. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyrimidine core serves as a stable and proven anchor, while the diverse substituents introduced provide the variability needed to modulate biological activity.
Computational and Theoretical Studies in Support of Chemical Research
Electronic Structure Analysis and Prediction of Reactivity Patterns
Density Functional Theory (DFT) is a primary method for investigating the electronic structure of organic molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
While specific DFT calculations for 4-(Bromomethyl)-6-chloropyrimidin-2-amine are not widely published, data from analogous compounds, such as 2-amino-4-chloro-6-methylpyrimidine (B145687), offer valuable insights. For these related molecules, the pyrimidine (B1678525) ring, with its electron-withdrawing nitrogen atoms and chloro substituent, generally lowers the energy of the molecular orbitals. The amino group, being an electron-donating group, tends to raise the HOMO energy level, which can influence the molecule's nucleophilicity.
The reactivity of this compound is dictated by several key features. The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chlorine atom. The bromomethyl group at the 4-position is a reactive site for nucleophilic substitution (SN2) reactions. Computational studies on similar systems help in predicting the most likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is often employed to understand the charge distribution and delocalization of electrons within the molecule, further clarifying its reactivity patterns.
Table 1: Predicted Electronic Properties of a Model Pyrimidine System (Based on data from analogous 2-amino-chloropyrimidine structures)
| Parameter | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | ~3.5 D | Indicates a polar molecule. |
Reaction Pathway Modeling and Transition State Characterization (e.g., SNAr, SN2)
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. For this compound, two primary reaction pathways are of interest: SNAr at the pyrimidine ring and SN2 at the bromomethyl group.
SNAr Reaction: Nucleophilic substitution of the chlorine atom on the pyrimidine ring typically proceeds through a Meisenheimer complex intermediate. Computational studies can model the formation of this intermediate and the subsequent departure of the leaving group. The activation energy for this process is influenced by the nature of the nucleophile and the electronic properties of the pyrimidine ring. The presence of the electron-donating amino group can affect the stability of the intermediate and, consequently, the reaction rate.
SN2 Reaction: The bromomethyl group is a classic substrate for SN2 reactions. Theoretical calculations can determine the transition state structure for the backside attack of a nucleophile on the methylene (B1212753) carbon, leading to the displacement of the bromide ion. The energy barrier for this reaction is generally low, making the bromomethyl group a highly reactive functional handle for further molecular elaboration.
Table 2: Calculated Activation Energies for Model Nucleophilic Substitution Reactions (Illustrative data based on general computational studies of similar substrates)
| Reaction Type | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| SNAr | NH3 | DMSO | 15-20 |
| SN2 | CN- | Acetonitrile (B52724) | 10-15 |
Prediction of Spectroscopic Properties for Structural Elucidation of Novel Derivatives
Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the structural characterization of new compounds derived from this compound.
NMR Spectroscopy: Theoretical calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. For this compound, distinct signals are expected for the protons of the amino group, the methylene protons of the bromomethyl group, and the remaining aromatic proton on the pyrimidine ring. The calculated shifts, when compared with experimental data, can confirm the structure of synthesized derivatives.
IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the experimental IR spectrum. Characteristic vibrational modes for the N-H stretching of the amino group, the C-H stretching of the bromomethyl group, and the various ring vibrations of the pyrimidine core can be predicted. These theoretical spectra aid in the assignment of experimental absorption bands and the identification of functional groups in novel derivatives.
Table 3: Predicted Spectroscopic Data for this compound (Based on computational analysis of the parent structure and related compounds)
| Spectroscopic Data | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (CH2Br) | 4.5 - 4.8 ppm |
| 13C NMR Chemical Shift (CH2Br) | 30 - 35 ppm |
| IR Frequency (N-H stretch) | 3400 - 3500 cm-1 |
| IR Frequency (C-Cl stretch) | 700 - 800 cm-1 |
Advanced Spectroscopic and Analytical Characterization Methodologies for Compound and Derivatives
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation, along with details about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of an electron density map, from which the positions of the individual atoms can be determined.
For a compound like 4-(Bromomethyl)-6-chloropyrimidin-2-amine, a successful crystallographic analysis would confirm the substitution pattern on the pyrimidine (B1678525) ring and define the geometry of the bromomethyl group. While a crystal structure for the title compound is not publicly available, data from analogous structures, such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, demonstrate the power of this technique. In the crystal structure of this related molecule, the dihedral angle between the pyrimidine and benzene (B151609) rings was determined to be 3.99 (4)°. The analysis also revealed intermolecular N—H⋯N hydrogen bonds that link molecules into ribbons.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the molecular formula, a crucial piece of information for a newly synthesized compound.
In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, usually by protonation to form [M+H]⁺. The instrument then measures the m/z of this ion to four or more decimal places. This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound (C₅H₅BrClN₃), the expected exact mass can be calculated and compared to the experimental value. For instance, in the characterization of related pyrimidine derivatives, HRMS (ESI+) was used to confirm the molecular formula. For one such derivative, the calculated mass for C₁₉H₁₈N₅O ([M+H]⁺) was 332.1506, and the found mass was 332.1504, confirming the assigned formula.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often characteristic of the compound's structure and can help to confirm the connectivity of its atoms.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the amino (-NH₂) protons, the pyrimidine ring proton, and the bromomethyl (-CH₂Br) protons. The chemical shifts (δ) of these signals would be indicative of their electronic environment. For example, the protons of the -CH₂Br group would likely appear as a singlet at a characteristic downfield position due to the electronegativity of the adjacent bromine atom. The amino protons often appear as a broad singlet. In related 2-aminopyrimidine (B69317) compounds, the amino protons are observed as a singlet in the range of 5.1-5.3 ppm.
¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives rise to a distinct signal. For the title compound, one would expect to see signals for the four carbon atoms of the pyrimidine ring and one for the bromomethyl carbon. The chemical shifts would help to confirm the substitution pattern on the ring.
Advanced NMR Techniques : Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment, especially for more complex derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of similar structures and should be confirmed by experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -NH₂ | 5.0 - 7.0 (broad singlet) | - |
| C5-H | 6.5 - 7.5 (singlet) | 100 - 115 |
| -CH₂Br | 4.0 - 5.0 (singlet) | 25 - 35 |
| C2 | - | 160 - 165 |
| C4 | - | 160 - 165 |
| C6 | - | 155 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (e.g., stretching, bending).
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N and C=C bonds of the pyrimidine ring, and the C-Br and C-Cl bonds.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3100 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=N (Ring) | Stretch | 1600 - 1680 |
| C=C (Ring) | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
| C-Br | Stretch | 500 - 600 |
In studies of similar 2-amino-pyrimidine derivatives, IR spectra have shown bands in the range of 3456-3182 cm⁻¹ corresponding to the free amino group.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds. A sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, is used to monitor the eluting components. A pure compound will ideally show a single peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. HPLC methods are developed and validated for accuracy, precision, linearity, and robustness to ensure reliable purity determination. For example, HPLC methods have been developed for the analysis of related pyrimidine compounds, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution.
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS is a powerful technique. The sample is vaporized and passed through a long, thin column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides both identification and quantification.
These chromatographic methods are crucial not only for final product analysis but also for monitoring the progress of a chemical reaction and for purification of the target compound from byproducts and starting materials.
Future Directions and Emerging Research Avenues for 4 Bromomethyl 6 Chloropyrimidin 2 Amine
Development of Novel and Highly Selective Synthetic Transformations
Future synthetic research involving 4-(bromomethyl)-6-chloropyrimidin-2-amine will likely concentrate on developing highly selective transformations that can precisely modify one of the three reactive sites while leaving the others intact. This will enable the construction of complex molecular architectures with a high degree of control. Key areas of exploration will include:
Orthogonal Protection-Deprotection Strategies: The development of robust and orthogonal protecting group strategies for the amino and bromomethyl functionalities will be crucial. This would allow for the sequential and selective reaction at each position, paving the way for the synthesis of diverse compound libraries.
Site-Selective Cross-Coupling Reactions: There is a significant opportunity to explore transition-metal-catalyzed cross-coupling reactions that selectively target the C-Cl bond. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be optimized to introduce a wide range of substituents at the 6-position, while preserving the bromomethyl and amino groups for further functionalization.
Regioselective Nucleophilic Aromatic Substitution (SNAr): Investigating the relative reactivity of the chloro and bromomethyl groups towards various nucleophiles under different reaction conditions will be essential. This could lead to the discovery of conditions that favor selective substitution at either the C6-Cl or the bromomethyl position, providing access to distinct structural isomers.
| Transformation Type | Potential Reagents/Catalysts | Target Site | Potential Outcome |
| Suzuki Coupling | Palladium catalysts, boronic acids/esters | C6-Cl | Introduction of aryl or heteroaryl groups |
| Sonogashira Coupling | Palladium/copper catalysts, terminal alkynes | C6-Cl | Introduction of alkynyl moieties |
| Buchwald-Hartwig Amination | Palladium catalysts, amines | C6-Cl | Formation of C-N bonds |
| Nucleophilic Substitution | Thiols, alcohols, secondary amines | Bromomethyl group | Introduction of diverse functional groups |
Exploration of Catalyst-Free and Environmentally Benign Synthetic Routes
In line with the growing emphasis on green chemistry, a significant future direction will be the development of catalyst-free and environmentally friendly synthetic methods for the derivatization of this compound. This approach aims to reduce reliance on potentially toxic and expensive metal catalysts and minimize waste generation.
Promising areas of investigation include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can often accelerate reaction rates, improve yields, and reduce side product formation without the need for a catalyst. Exploring microwave-assisted nucleophilic substitutions and cyclization reactions involving this compound could lead to more efficient and sustainable synthetic protocols.
Reactions in Green Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, ionic liquids, or deep eutectic solvents will be a key focus. Investigating the reactivity and selectivity of transformations in these benign media will be crucial for developing sustainable processes.
Mechanochemistry: This solvent-free technique, which involves grinding or milling solid reactants together, offers a powerful tool for reducing solvent waste. The application of mechanochemistry to reactions such as nucleophilic substitutions on the bromomethyl group could provide a highly efficient and environmentally friendly synthetic route.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous-flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate drug discovery and materials development. mdpi.comspringernature.com Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. mdpi.com
Future research in this area will likely involve:
Development of Flow-Based Derivatization Protocols: Designing and optimizing flow reactor setups for the selective functionalization of this compound will be a key objective. This could involve telescoped reactions where the product of one reaction is directly fed into the next reactor without intermediate purification. nih.gov
Automated Library Synthesis: Combining flow chemistry with robotic systems will enable the high-throughput synthesis of large and diverse libraries of pyrimidine (B1678525) derivatives. This will be invaluable for screening for new drug candidates and functional materials.
Real-Time Reaction Monitoring: The incorporation of in-line analytical techniques, such as spectroscopy and mass spectrometry, into flow systems will allow for real-time monitoring of reaction progress and optimization of reaction conditions.
Bio-inspired Synthesis and Biomimetic Transformations
Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Future research could draw inspiration from biosynthetic pathways to develop novel and sustainable methods for the transformation of this compound.
Potential avenues of exploration include:
Enzymatic Catalysis: The use of isolated enzymes or whole-cell systems to catalyze specific transformations on the this compound scaffold could offer unparalleled selectivity and milder reaction conditions. For example, hydrolases could be explored for selective dehalogenation, or transferases for the introduction of new functional groups.
Biomimetic Catalysis: The design and synthesis of small molecule catalysts that mimic the active sites of enzymes could provide a powerful tool for performing selective transformations. This approach could lead to the development of highly efficient and selective catalysts for the derivatization of the pyrimidine core.
Application in Chemical Biology Probe Development
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to study biological systems. mskcc.orgnih.gov Chemical probes are small molecules that can be used to modulate the function of a specific protein or pathway, providing valuable insights into its biological role. nih.gov
Future research in this area will focus on:
Design of Covalent Probes: The reactive bromomethyl group can act as an electrophilic warhead to form a covalent bond with a specific nucleophilic residue (e.g., cysteine, lysine, or histidine) in a target protein. This can lead to irreversible inhibition and can be a powerful tool for target identification and validation.
Development of Photoaffinity Probes: The pyrimidine core could be modified with a photoreactive group, allowing for light-induced covalent cross-linking to interacting proteins. This technique is particularly useful for identifying transient or weak protein-protein interactions.
Fluorescently Labeled Probes: The incorporation of a fluorophore onto the this compound scaffold would enable the visualization of the probe's localization and dynamics within living cells using fluorescence microscopy.
| Probe Type | Key Feature | Potential Application |
| Covalent Probe | Reactive bromomethyl group | Irreversible inhibition of target proteins |
| Photoaffinity Probe | Photoreactive group | Identification of protein-protein interactions |
| Fluorescent Probe | Attached fluorophore | Cellular imaging and localization studies |
Q & A
Basic: What are the recommended synthetic routes for 4-(Bromomethyl)-6-chloropyrimidin-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromomethylation of 6-chloropyrimidin-2-amine derivatives can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Optimization includes:
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., over-bromination) .
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity in bromomethyl group introduction .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Data Table : Comparison of reaction yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | DCM | 25 | 33 |
| AlCl₃ | DMF | 0–5 | 58 |
| FeCl₃ | THF | 10 | 42 |
Basic: How can overlapping aromatic proton signals in the¹H NMR** spectrum of this compound be resolved?**
Answer:
Overlapping signals in the aromatic region (δ 7.2–8.0 ppm) are common due to similar electronic environments. Strategies include:
- Deuterated solvent selection : DMSO-d₆ may shift NH₂ protons downfield, reducing overlap .
- 2D NMR techniques : HSQC or COSY can differentiate coupled protons .
- Variable temperature NMR : Lower temperatures (e.g., 273 K) slow molecular motion, improving resolution .
Advanced: How does the bromomethyl group influence the reactivity of 6-chloropyrimidin-2-amine in cross-coupling reactions?
Answer:
The bromomethyl group acts as a versatile electrophile, enabling:
- Suzuki-Miyaura coupling : Pd-catalyzed coupling with aryl boronic acids to generate biaryl derivatives .
- Nucleophilic displacement : Reaction with amines or thiols to form substituted analogs .
Key Mechanistic Insight : The electron-withdrawing chlorine at C6 enhances the electrophilicity of the bromomethyl group, accelerating substitution rates compared to non-chlorinated analogs .
Advanced: How can computational modeling predict the regioselectivity of substituent introduction in this scaffold?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites:
- Electrophilic attacks : Preferentially occur at C5 due to lower electron density .
- Nucleophilic substitutions : Bromomethyl group at C4 shows higher susceptibility due to adjacent chlorine’s inductive effect .
Validation : Compare predicted vs. experimental regioselectivity in derivatives (e.g., 4-(4-Methoxyphenyl)-5,6-dimethyl analogs ).
Advanced: What strategies resolve contradictions in reported antibacterial activity data for pyrimidin-2-amine derivatives?
Answer:
Discrepancies arise from variations in:
- Assay conditions : Adjusting pH (e.g., neutral vs. acidic) affects protonation states and membrane permeability .
- Bacterial strains : Gram-positive strains (e.g., S. aureus) may show higher sensitivity due to cell wall composition .
- Substituent lipophilicity : Bromomethyl groups enhance membrane penetration but may reduce solubility, requiring balance in logP values .
Advanced: How can crystallographic data inform the design of derivatives with improved thermal stability?
Answer:
Single-crystal X-ray diffraction reveals:
- Packing motifs : Hydrogen bonding between NH₂ and chlorine atoms stabilizes the lattice .
- Torsional angles : Planar pyrimidine rings minimize steric strain, enhancing melting points .
Case Study : 4-Methyl-6-phenylpyrimidin-2-amine has a melting point >200°C due to π-π stacking and H-bond networks .
Basic: What analytical techniques are critical for confirming the purity of this compound?
Answer:
- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Validates C, H, N, Br, and Cl content within ±0.3% of theoretical values .
- TLC monitoring : Silica gel plates with UV254 visualization ensure reaction completion .
Advanced: Why do some synthetic routes yield unexpected byproducts, such as dimerized pyrimidines?
Answer:
Dimerization occurs via:
- Radical intermediates : Uncontrolled bromomethyl radical coupling under high-temperature conditions .
- Cross-catalysis : Residual Pd catalysts promote undesired homo-coupling .
Mitigation : Use radical inhibitors (e.g., TEMPO) and rigorous catalyst purification .
Basic: How does the electronic effect of the chlorine substituent impact the compound’s spectroscopic properties?
Answer:
- IR spectroscopy : C-Cl stretching appears at 550–600 cm⁻¹, while NH₂ vibrations are observed at ~3400 cm⁻¹ .
- ¹³C NMR : Chlorine’s electronegativity deshields adjacent carbons (C4: δ ~164 ppm; C6: δ ~152 ppm) .
Advanced: What in silico tools predict the bioavailability of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
